(3R,4R)-tetrahydrofuran-3,4-diamine
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Description
Synthesis Analysis
The synthesis of tetrahydrofuran derivatives and related diamine compounds often involves multicomponent reactions or catalytic processes. For instance, a novel three-component synthesis provided an efficient protocol for creating tetrahydrofuro[2,3-c]pyridines, showcasing the versatility of tetrahydrofuran derivatives in synthesizing complex heterocyclic structures (Fayol & Zhu, 2004). Additionally, the exploitation of a multienzymatic stereoselective cascade process has been reported for the synthesis of 2-methyl-3-substituted tetrahydrofuran precursors, underlining the potential for biocatalytic approaches in the preparation of tetrahydrofuran derivatives (Brenna et al., 2017).
Molecular Structure Analysis
X-ray analysis and 1H NMR spectroscopy have been utilized to examine the structural properties of (diamine)tetracarboxylatoplatinum(IV) complexes, which include tetrahydrofuran derivatives in their structure. These analyses reveal insights into the coordination environment and molecular geometry, highlighting the regular to distorted octahedral geometry around central atoms in these complexes (Kim et al., 1999).
Chemical Reactions and Properties
Tetrahydrofuran derivatives participate in various chemical reactions, including oxidative amination processes mediated by visible light catalysis. This demonstrates the role of tetrahydrofuran as a reactive moiety in constructing N-substituted azoles, leveraging molecular oxygen as an oxidant for the C(sp3)-H bond activation (Zhang et al., 2017).
Physical Properties Analysis
The basicity and solvation effects on tetrahydrofuran and related diamines have been studied in different solvents, including acetonitrile and tetrahydrofuran itself. These studies provide valuable information on the intrinsic basicity of amino groups and the influence of solvents on the molecular structure and properties of diamines (Rõõm et al., 2007).
Chemical Properties Analysis
The reactivity of tetrahydrofuran derivatives towards nitrating agents has been explored, revealing that the functional groups in these compounds exhibit different reactivities depending on the nitrating agent used. Such studies shed light on the chemical versatility of tetrahydrofuran derivatives and their potential for further functionalization (Sheremetev & Aleksandrova, 2005).
Scientific Research Applications
Neurochemistry and Neurotoxicity Research
A review on the neurochemistry and neurotoxicity of 3,4-Methylenedioxymethamphetamine (MDMA) discusses its pharmacological mechanisms, safety issues, and potential therapeutic applications, including its effects on neurotransmitter systems (McKenna & Peroutka, 1990). Although this study focuses on MDMA, the methodology and findings could offer insights into the research applications of structurally related compounds.
Advanced Material Research
Research on Poly(3,4-ethylenedioxythiophene) (PEDOT) as promising organic thermoelectric materials highlights the progress in the thermoelectric properties of PEDOT-based materials and their potential applications in niche and military technologies (Yue & Xu, 2012). This review demonstrates the relevance of organic compounds in developing new materials with special properties.
Catalysis and Chemical Synthesis
A review on the toxicological and environmental hazards and risks of tetrahydrofuran (THF) provides a comprehensive overview of THF's properties, including its role as a polar solvent and monomer in chemical synthesis (Fowles et al., 2013). While THF is not the same as "(3R,4R)-tetrahydrofuran-3,4-diamine," understanding its applications and safety profile can inform the use of related compounds in scientific research.
properties
IUPAC Name |
(3R,4R)-oxolane-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSJSRRUXSUNFA-IMJSIDKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
480450-23-5 |
Source
|
Record name | (3R,4R)-Tetrahydrofuran-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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